

Spectroscopic Profile of 1-phenylprop-2-yn-1-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-phenylprop-2-yn-1-one*

Cat. No.: B1213515

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **1-phenylprop-2-yn-1-one**. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-phenylprop-2-yn-1-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.15 - 8.25	Multiplet	2H, Aromatic (ortho-protons)
7.55 - 7.65	Multiplet	1H, Aromatic (para-proton)
7.45 - 7.55	Multiplet	2H, Aromatic (meta-protons)
3.45	Singlet	1H, Acetylenic proton

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
177.0	Carbonyl Carbon (C=O)
136.5	Aromatic Carbon (ipso-C)
134.0	Aromatic Carbon (para-C)
129.5	Aromatic Carbon (ortho-C)
128.8	Aromatic Carbon (meta-C)
82.5	Acetylenic Carbon (C \equiv CH)
80.0	Acetylenic Carbon (C \equiv CH)

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~3250	Strong, Sharp	\equiv C-H stretch (alkyne)
~2100	Medium, Sharp	C \equiv C stretch (alkyne)
~1650	Strong	C=O stretch (ketone)
~1600, 1450	Medium	C=C stretch (aromatic)
~3060	Weak	=C-H stretch (aromatic)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
130	100	[M] $^+$ (Molecular Ion)
105	~80	[M-C ₂ H] $^+$ or [C ₆ H ₅ CO] $^+$
77	~60	[C ₆ H ₅] $^+$
51	~40	[C ₄ H ₃] $^+$

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for the structural elucidation of **1-phenylprop-2-yn-1-one**.

Materials and Equipment:

- High-field NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- Internal standard (e.g., Tetramethylsilane, TMS)
- Volumetric flasks and pipettes
- Sample of **1-phenylprop-2-yn-1-one**

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **1-phenylprop-2-yn-1-one** for ^1H NMR, and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer's probe.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

- Lock the spectrometer on the deuterium signal of the solvent (CDCl_3).
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the respective nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR:
 - Acquire a single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a pulse angle of 30-45 degrees to ensure adequate relaxation between scans.
 - Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Use a pulse angle of 45 degrees.
 - Set a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum to obtain a pure absorption lineshape.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-phenylprop-2-yn-1-one** by their characteristic vibrational frequencies.

Materials and Equipment:

- Fourier-Transform Infrared (FTIR) spectrometer
- Potassium bromide (KBr) salt plates or an Attenuated Total Reflectance (ATR) accessory
- Agate mortar and pestle
- Spatula
- Sample of **1-phenylprop-2-yn-1-one**
- Volatile solvent (e.g., dichloromethane or acetone)

Procedure (Thin Film Method):

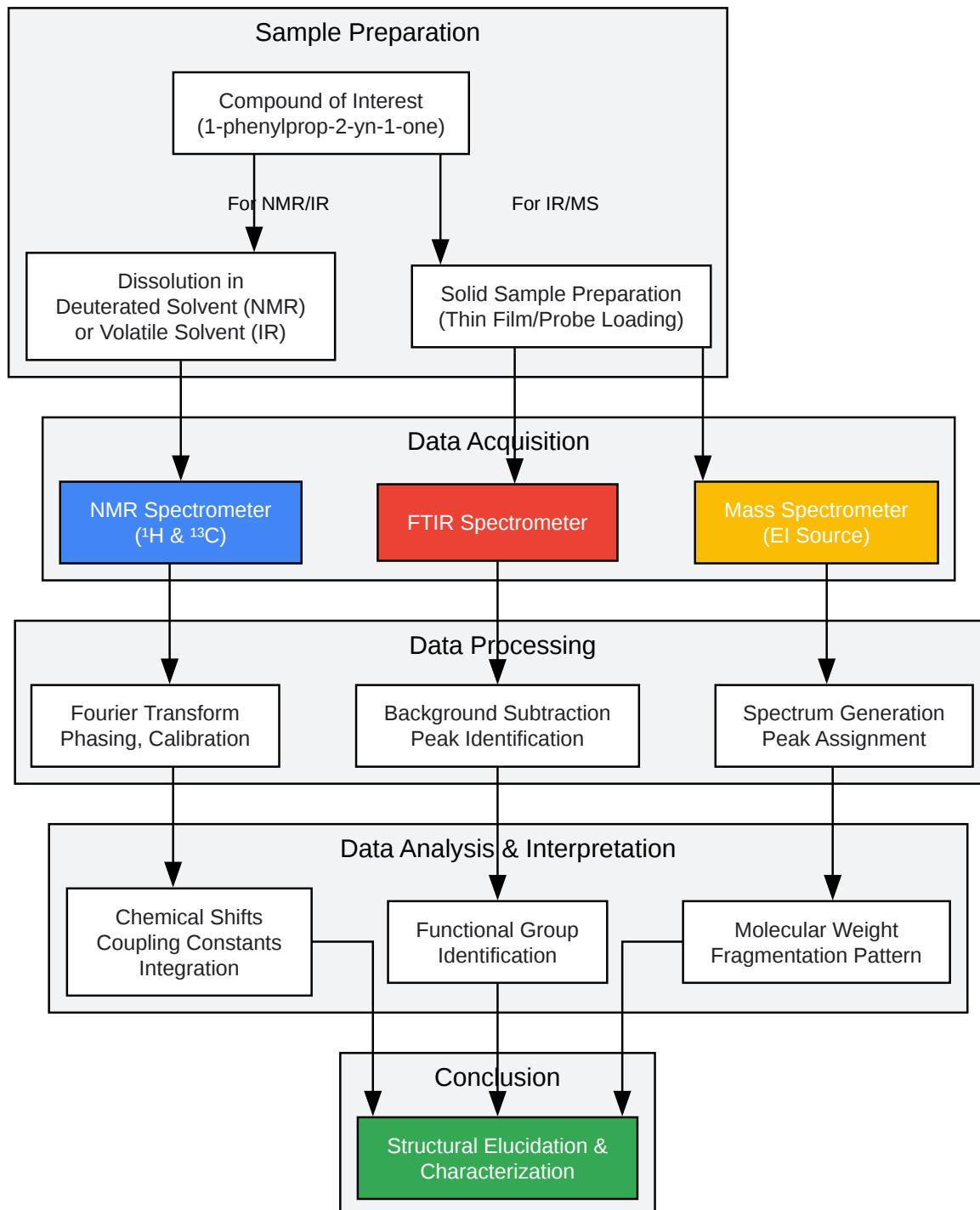
- Sample Preparation:
 - Place a small amount (1-2 mg) of **1-phenylprop-2-yn-1-one** in a clean, dry vial.
 - Add a few drops of a volatile solvent (e.g., dichloromethane) to dissolve the solid.
 - Using a pipette, apply a drop of the solution to the surface of a clean KBr salt plate.

- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
- Data Acquisition:
 - Place the KBr plate with the sample film in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing:
 - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Identify and label the wavenumbers of the major absorption bands.
 - Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-phenylprop-2-yn-1-one**.

Materials and Equipment:


- Mass spectrometer with an Electron Impact (EI) ionization source
- Direct insertion probe or Gas Chromatography (GC) inlet
- Sample of **1-phenylprop-2-yn-1-one**
- Volatile solvent (if using GC inlet)

Procedure (Direct Insertion Probe):

- Sample Preparation:
 - Place a small amount of the solid sample into a capillary tube.
 - Insert the capillary tube into the direct insertion probe.
- Instrument Setup:
 - Insert the probe into the mass spectrometer's ion source.
 - Ensure the ion source is under high vacuum.
 - Set the electron energy to 70 eV for standard EI ionization.
 - Set the mass analyzer to scan over an appropriate m/z range (e.g., 40-200 amu).
- Data Acquisition:
 - Gradually heat the probe to volatilize the sample into the ion source.
 - The vaporized molecules are bombarded by electrons, leading to ionization and fragmentation.
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio.
 - The detector records the abundance of each ion.
- Data Processing:
 - Generate a mass spectrum, which is a plot of relative intensity versus m/z.
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.
 - Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-phenylprop-2-yn-1-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1213515#spectroscopic-data-of-1-phenylprop-2-yn-1-one-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com